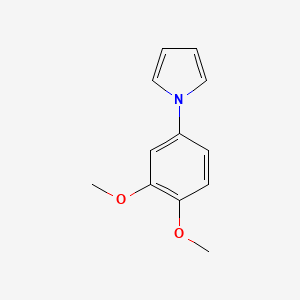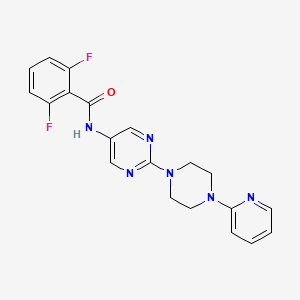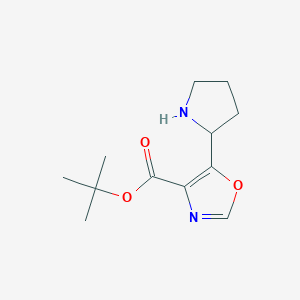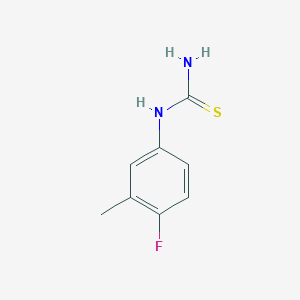
1-(3,4-dimethoxyphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethoxyphenyl)-1H-pyrrole” is a chemical compound with a molecular formula of C10H12O3 and a molecular weight of 180.2005 . It is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family and has a role as a plant metabolite and an allergen .
Synthesis Analysis
The synthesis of this compound involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopy (IR, 1 H, 13 C NMR, LC-MS) and single crystal X-ray diffraction method . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of this compound involve several non-enzymatic reactions . In the presence of water and molecular oxygen, it forms 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol . Then, it undergoes an elimination of the peroxyl radical to form ( )-1-(3,4-dimethoxyphenyl)-1-propen-2-ol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H12O3, a molecular weight of 180.2005, and an IUPAC Standard InChIKey of IQZLUWLMQNGTIW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1-(3,4-dimethoxyphenyl)-1H-pyrrole and its derivatives are frequently used in the synthesis and structural characterization of novel compounds. Studies have revealed the synthesis of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, where derivatives of this compound were fully characterized (Sroor, 2019). Another study focused on the synthesis and structural characterization of a new pyrrole derivative, where the structure was confirmed by various spectroscopic techniques and computational studies (Louroubi et al., 2019). Additionally, the crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine were determined, showcasing the analgesic activity of its cycloaliphatic amine part (Tarimci et al., 2003).
Chemical Reactions and Synthesis Methods
The compound is also pivotal in various chemical reactions and synthesis methods. A study demonstrated the development of a highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles, employing the ipso-directing property of a trimethylsilyl group (Liu et al., 2000). Similarly, another study involved the synthesis of novel 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, examining their binding affinities for dopamine receptors (Mach et al., 2003).
Biological Evaluation and Potential Applications
Derivatives of this compound have been synthesized and biologically evaluated as anticancer agents, showcasing moderate antitumor potential against some tested tumor cell lines (Rostom et al., 2011). In another context, pyrrole-based antitubulin agents related to this compound were synthesized and evaluated, highlighting the importance of an appropriately positioned acceptor for microtubule depolymerization activity (Da et al., 2013). Furthermore, new photoluminescent conjugated polymers containing 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) and 1,4‐phenylene units in the main chain were described, indicating potential in electronic applications (Beyerlein & Tieke, 2000).
Mecanismo De Acción
Mode of Action
It’s known that the compound undergoes various transformations under different conditions . For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (I), was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s molecular weight is 180.2005 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level . For instance, the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine (C15H19NO3) (I) has been determined by X-ray analysis .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Future research on this compound could focus on its potential as a new drug, given its various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . Further studies could also explore its role in the degradation of lignin and its aromatic derivative compounds .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZZDGBNHWAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)


![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)


![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)
![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)

amine hydrobromide](/img/no-structure.png)
![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)

